molecular formula C6H12N2 B13504565 2-Azaspiro[3.3]heptan-5-amine

2-Azaspiro[3.3]heptan-5-amine

Cat. No.: B13504565
M. Wt: 112.17 g/mol
InChI Key: ZNBAIDAZWXVTFV-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-5-amine is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-5-amine typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can be achieved by the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective synthetic routes. A practical and scalable two-step process has been developed for related compounds, which could be adapted for the production of this compound. This process involves the creation of the azetidine ring through a hydroxide-facilitated alkylation reaction .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Azaspiro[3.3]heptan-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various biological targets, including enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

2-Azaspiro[3.3]heptan-5-amine can be compared with other spirocyclic compounds, such as:

    2-Azetidinecarboxylic acid: Another spirocyclic compound with a similar rigid structure.

    2,4-Methanoproline: A spirocyclic amino acid with unique biological properties.

    1-Azaspiro[3.3]heptane:

The uniqueness of this compound lies in its specific spirocyclic structure, which provides distinct spatial arrangements of functional groups, enhancing its potential as a versatile building block in synthetic chemistry and drug design.

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-1-2-6(5)3-8-4-6/h5,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBAIDAZWXVTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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